

# Application Notes and Protocols for Neokestose Production Using Immobilized Enzymes

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## Compound of Interest

Compound Name: Neokestose

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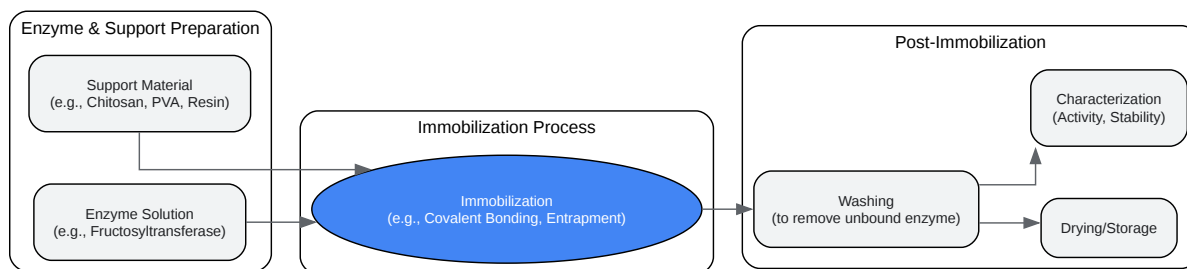
## Introduction

**Neokestose**, a type of fructooligosaccharide (FOS), is a prebiotic, low-calorie sweetener with significant potential in the food and pharmaceutical industries. Its synthesis is catalyzed by fructosyltransferases, which transfer a fructose unit from sucrose to a sucrose molecule at the C-6 hydroxyl group of the glucose residue. The use of immobilized enzymes for **neokestose** production offers several advantages over free enzymes, including enhanced stability, reusability, and simplified product purification, making the process more cost-effective and suitable for continuous industrial applications.[1][2][3] This document provides detailed application notes and protocols for the production of **neokestose** using various immobilized enzyme systems.

## Key Enzymes and Immobilization Strategies

The primary enzymes utilized for **neokestose** synthesis are  $\beta$ -fructofuranosidases and fructosyltransferases, particularly those with high transfructosylating activity.[4] Several immobilization techniques have been successfully employed to enhance the stability and reusability of these enzymes. Common methods include entrapment, covalent bonding, and adsorption.[1][3][5]

### Enzyme Immobilization Workflow



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Caption: General workflow for enzyme immobilization.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on **neokestose** and fructooligosaccharide (FOS) production using immobilized enzymes.

Table 1: **Neokestose** and FOS Production Yields

Enzyme	Immobilization Support	Substrate Concentration	Neokestose Concentration	Total FOS Yield	Reference
$\beta$ -fructofuranosidase (Xd-INV)	Polyvinyl alcohol (PVA) hydrogel	600 g/L sucrose	59.1 g/L	18.9% (w/w)	<a href="#">[6]</a>
Fructosyltransferase (1-FFT)	ECR8285 resin	Not specified	Not specified	47.02 $\pm$ 3.02% (in cascade)	<a href="#">[7]</a>
Fructosyltransferase	Chitosan particles	600 g/L sucrose	Not specified	55% (g FOS/g initial sucrose)	<a href="#">[8]</a>
Phaffia rhodozyma cells	Chitosan-coated alginate	1.170 mol/l sucrose	Maximum concentration achieved	Not specified	<a href="#">[9]</a>

Table 2: Operational Stability of Immobilized Enzymes

Enzyme	Immobilization Support	Reuse Cycles	Activity Retention	Reference
$\beta$ -fructofuranosidase (Xd-INV)	Polyvinyl alcohol (PVA) hydrogel	7 cycles (26 h each)	Preserved initial activity	[6]
Fructosyltransferase	Chitosan particles	50 cycles (100 min each)	No significant loss of activity	[8]
Fructosyltransferase	Corncob	2 cycles	53% retention in the second cycle	[10]
Levansucrase	Chitosan beads	10 cycles	Over 75% retention	[11]
$\beta$ -fructofuranosidase & Glucose Oxidase	Sol-gel encapsulation	15 cycles	78.5% retention	[12][13]

## Experimental Protocols

### Protocol 1: Neokestose Production using $\beta$ -fructofuranosidase Entrapped in Polyvinyl Alcohol (PVA)

This protocol is based on the methodology for immobilizing  $\beta$ -fructofuranosidase from *Xanthophyllomyces dendrorhous* (Xd-INV) for neo-FOS production.[6]

Materials:

- Recombinant  $\beta$ -fructofuranosidase (pXd-INV) expressed in *Pichia pastoris*
- Polyvinyl alcohol (PVA)
- Sodium sulfate solution
- Boric acid solution
- Sucrose

- Sodium acetate buffer (pH 5.0)

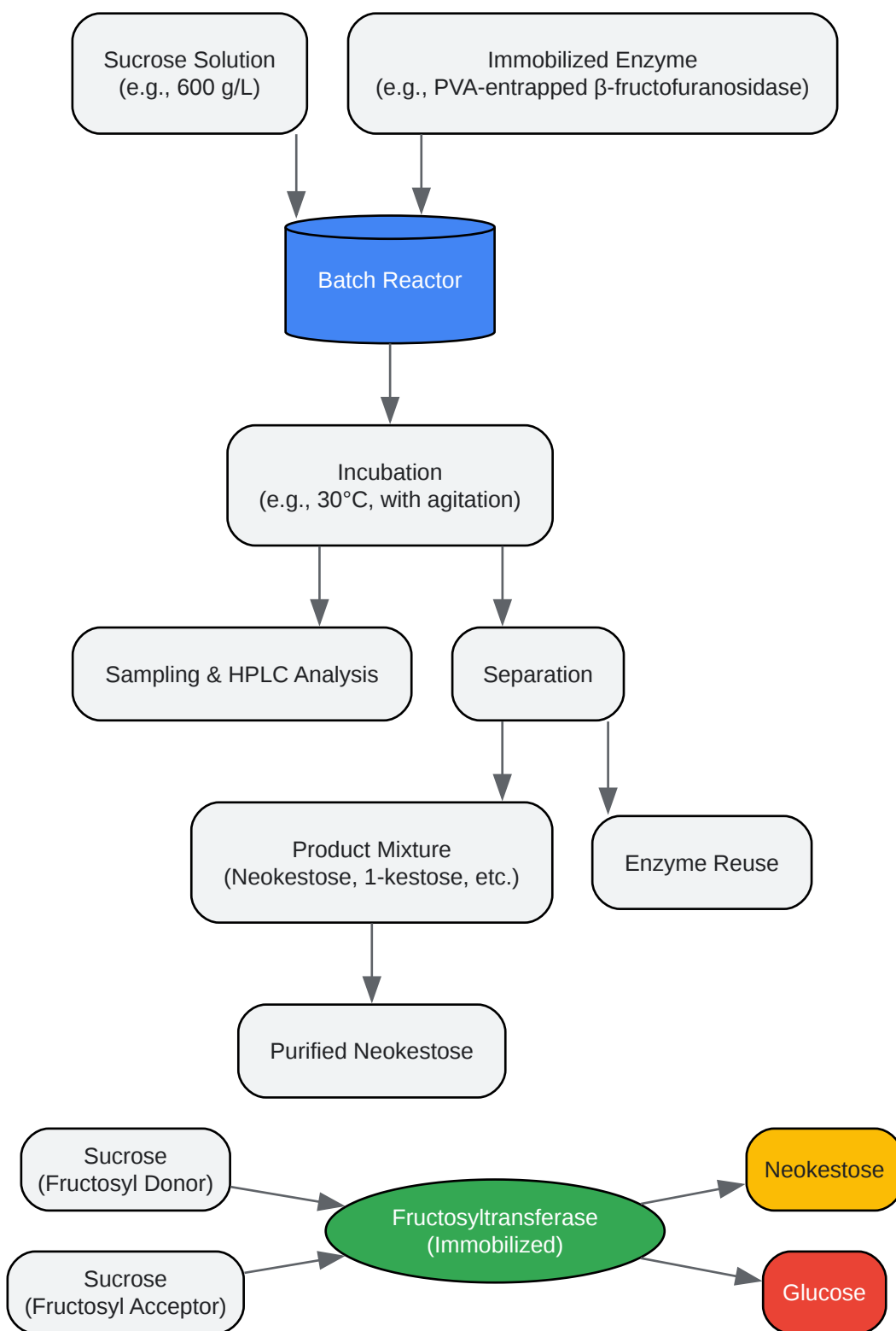
#### Enzyme Immobilization Procedure:

- Prepare an aqueous solution of PVA.
- Mix the pXd-INV enzyme solution with the PVA solution.
- Drop the mixture into a sodium sulfate solution to form lenticular particles.
- Transfer the particles to a boric acid solution for hardening.
- Wash the resulting immobilized enzyme particles thoroughly with buffer to remove any residual chemicals.

#### **Neokestose** Production in a Batch Reactor:

- Prepare a reaction mixture containing 600 g/L sucrose in sodium acetate buffer (pH 5.0).
- Add the PVA-immobilized pXd-INV to the sucrose solution.
- Incubate the reaction at 30°C with gentle agitation.
- Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using High-Performance Liquid Chromatography (HPLC).
- The reaction can be run for up to 26 hours.<sup>[6]</sup> At the end of the reaction, the immobilized enzyme can be recovered for reuse.

#### Batch Reactor Workflow for **Neokestose** Production



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